Cas no 98816-40-1 (3-Isobutyl-1H-pyrazole)
3-Isobutyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Isobutylpyrazole
- 3-ISOBUTYL-1H-PYRAZOLE
- AKOS PAO-1153
- SCHEMBL9963333
- DTXSID40626208
- YDA81640
- SCHEMBL291612
- 98816-40-1
- CS-0212543
- MFCD08701141
- AC7490
- A922720
- SY025165
- 5-(2-methylpropyl)-1H-pyrazole
- AKOS003673647
- BS-24858
- DB-252512
- 3-Isobutyl-1H-pyrazole
-
- MDL: MFCD08701141
- Inchi: 1S/C7H12N2/c1-6(2)5-7-3-4-8-9-7/h3-4,6H,5H2,1-2H3,(H,8,9)
- InChI Key: KLQAJWMVWOATSI-UHFFFAOYSA-N
- SMILES: N1C(=CC=N1)CC(C)C
Computed Properties
- Exact Mass: 124.10000
- Monoisotopic Mass: 124.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 81
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- PSA: 28.68000
- LogP: 1.60820
3-Isobutyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I780658-50mg |
3-Isobutyl-1H-pyrazole |
98816-40-1 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I780658-100mg |
3-Isobutyl-1H-pyrazole |
98816-40-1 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I780658-500mg |
3-Isobutyl-1H-pyrazole |
98816-40-1 | 500mg |
$ 160.00 | 2022-06-04 | ||
| Chemenu | CM324845-5g |
3-Isobutylpyrazole |
98816-40-1 | 95% | 5g |
$320 | 2021-08-18 | |
| Apollo Scientific | OR909282-1g |
3-Isobutyl-1H-pyrazole |
98816-40-1 | 97% | 1g |
£125.00 | 2025-02-21 | |
| Apollo Scientific | OR909282-5g |
3-Isobutyl-1H-pyrazole |
98816-40-1 | 97% | 5g |
£445.00 | 2025-02-21 | |
| Chemenu | CM324845-250mg |
3-Isobutylpyrazole |
98816-40-1 | 95% | 250mg |
$*** | 2023-04-18 | |
| Chemenu | CM324845-1g |
3-Isobutylpyrazole |
98816-40-1 | 95% | 1g |
$*** | 2023-04-18 | |
| Chemenu | CM324845-5g |
3-Isobutylpyrazole |
98816-40-1 | 95% | 5g |
$*** | 2023-04-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY025165-5g |
3-Isobutylpyrazole |
98816-40-1 | ≥95% | 5g |
¥6950.00 | 2025-04-11 |
3-Isobutyl-1H-pyrazole Suppliers
3-Isobutyl-1H-pyrazole Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 3-Isobutyl-1H-pyrazole
Introduction to 3-Isobutyl-1H-pyrazole (CAS No. 98816-40-1)
3-Isobutyl-1H-pyrazole, with the CAS number 98816-40-1, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The isobutyl substituent on the pyrazole ring imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The structure of 3-Isobutyl-1H-pyrazole is characterized by a pyrazole ring with an isobutyl group attached at the 3-position. This configuration provides a balance of hydrophobic and hydrophilic properties, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drugs derived from this compound. The isobutyl group also contributes to the overall stability and reactivity of the molecule, making it suitable for a wide range of synthetic transformations.
In recent years, 3-Isobutyl-1H-pyrazole has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as a scaffold for designing novel anti-inflammatory agents. Pyrazoles are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, mediators of inflammation and pain. Studies have shown that derivatives of 3-Isobutyl-1H-pyrazole can exhibit selective COX-2 inhibition, making them promising candidates for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects.
Beyond anti-inflammatory applications, 3-Isobutyl-1H-pyrazole has also been explored for its potential as an antiviral agent. Research has demonstrated that certain derivatives of this compound can inhibit viral replication by targeting specific viral enzymes or proteins. For example, a study published in the Journal of Medicinal Chemistry reported that a series of 3-Isobutyl-1H-pyrazole-based compounds showed potent antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These findings highlight the versatility and potential therapeutic value of 3-Isobutyl-1H-pyrazole in combating viral infections.
In addition to its medicinal applications, 3-Isobutyl-1H-pyrazole has found utility in the field of agrochemistry. Pyrazoles are known to possess herbicidal and fungicidal properties, and derivatives of 3-Isobutyl-1H-pyrazole have been developed as effective crop protection agents. These compounds can selectively target weeds and fungal pathogens while minimizing harm to crops, making them valuable tools in modern agriculture.
The synthetic accessibility of 3-Isobutyl-1H-pyrazole further enhances its appeal as a building block in organic synthesis. Various methods have been developed for its preparation, including cyclization reactions involving hydrazines and nitriles or ketones. One common approach involves the reaction of isobutyronitrile with hydrazine to form an intermediate hydrazide, which is then cyclized under acidic conditions to yield 3-Isobutyl-1H-pyrazole. This synthetic route is scalable and can be adapted to produce large quantities of the compound for industrial applications.
The physical properties of 3-Isobutyl-1H-pyrazole, such as its melting point, boiling point, and solubility, are important considerations for its use in various applications. It typically appears as a colorless or pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. These properties make it easy to handle and process in laboratory and industrial settings.
In conclusion, 3-Isobutyl-1H-pyrazole (CAS No. 98816-40-1) is a multifaceted compound with significant potential in medicinal chemistry, pharmaceutical research, and agrochemistry. Its unique structure and chemical properties make it an attractive scaffold for the development of novel therapeutic agents and crop protection products. Ongoing research continues to uncover new applications and optimize its use in various fields, solidifying its position as an important compound in modern scientific endeavors.
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